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molecular formula C8H8ClNO2 B8531516 5-Chloro-6-ethyl-nicotinic acid

5-Chloro-6-ethyl-nicotinic acid

Cat. No. B8531516
M. Wt: 185.61 g/mol
InChI Key: UHTUUXLCGCKQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361671B2

Procedure details

To solution of 5,6-dichloronicotinic acid (21.46 g, 112 mmol) and 1,2-bis(diphenylphosphino)ethane dichloronickel(II) ((Ni(dppe)Cl2) (2.00 g, 3.6 mmol) in THF (60 mL, 1.9 M) is cooled to 0° C. and treated with ethyl magnesium chloride (2.8 M, 107 mL, 300 mmol) slowly via syringe with stirring under nitrogen. The reaction mixture is warmed to 55° C. for 3 h, cooled to 0° C. and acidified to pH 5 with 2 M HCl (100 mL). After concentrating in vacuo, the solution is reconstituted and extracted with ethyl acetate (2×200 mL), dried over Na2SO4, filtered and concentrated. The solvent removed in vacuo to provide crude 5-chloro-6-ethyl-nicotinic acid as a light brown glass (ESI-LCMS m/z calcd for C8H8ClNO2: 185.0; found 186.0 (M+1)+, which is used without further purification.
Quantity
21.46 g
Type
reactant
Reaction Step One
[Compound]
Name
Ni(dppe)Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH2:12]([Mg]Cl)[CH3:13].Cl>C1COCC1.Cl[Ni]Cl.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[C:3]([CH2:12][CH3:13])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:4.5|

Inputs

Step One
Name
Quantity
21.46 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Ni(dppe)Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ni]Cl.C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)O)C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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